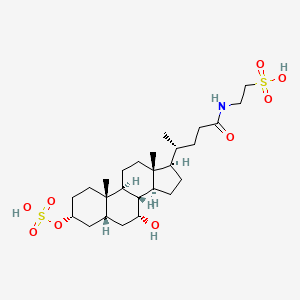
Taurochenodeoxycholate-3-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taurochenodeoxycholate-3-sulfate is a bile acid conjugate that plays a significant role in the emulsification of lipids in the bile. It is a derivative of taurochenodeoxycholic acid, which is naturally produced in the liver. This compound is involved in various physiological processes, including the reduction of cholesterol formation and the facilitation of bile secretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurochenodeoxycholate-3-sulfate can be synthesized through chemical reactions involving taurochenodeoxycholic acid. The synthesis typically involves the sulfonation of taurochenodeoxycholic acid at the 3-position. This process can be achieved using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective sulfonation of the hydroxyl group at the 3-position .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The industrial synthesis typically employs automated reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Taurochenodeoxycholate-3-sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound. These products can have different biological and chemical properties, making them useful in various applications .
Scientific Research Applications
Taurochenodeoxycholate-3-sulfate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic effects in reducing cholesterol levels and its role in bile secretion.
Mechanism of Action
Taurochenodeoxycholate-3-sulfate exerts its effects primarily through its role as a bile acid conjugate. It emulsifies lipids in the bile, facilitating their digestion and absorption. The compound also reduces cholesterol formation in the liver by inhibiting key enzymes involved in cholesterol biosynthesis. Additionally, it increases bile secretion from the liver and promotes bile discharge into the duodenum .
Comparison with Similar Compounds
Similar Compounds
Glycochenodeoxycholate-3-sulfate: Another bile acid conjugate with similar properties and functions.
Chenodeoxycholate-3-glucuronide: A glucuronide conjugate of chenodeoxycholic acid with similar physiological roles.
Taurocholate: A bile acid conjugate with a similar structure but different functional groups.
Uniqueness
Taurochenodeoxycholate-3-sulfate is unique due to its specific sulfonation at the 3-position, which imparts distinct chemical and biological properties. This selective sulfonation enhances its solubility and stability, making it particularly useful in various research and industrial applications .
Properties
Molecular Formula |
C26H45NO9S2 |
|---|---|
Molecular Weight |
579.8 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO9S2/c1-16(4-7-23(29)27-12-13-37(30,31)32)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(36-38(33,34)35)14-17(25)15-22(24)28/h16-22,24,28H,4-15H2,1-3H3,(H,27,29)(H,30,31,32)(H,33,34,35)/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
InChI Key |
GLVWZDCWCRWVFM-BJLOMENOSA-N |
SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Synonyms |
taurochenodeoxycholate-3-sulfate taurochenodeoxycholate-3-sulfate conjugate TCDCS |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















